1-(2-Methylphenyl)isoquinoline
Description
1-(2-Methylphenyl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted at the 1-position with a 2-methylphenyl group. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, medicinal chemistry, and materials science. The methyl group at the ortho position of the phenyl ring enhances lipophilicity and may influence π-π stacking interactions, which are critical for binding in biological systems or optoelectronic applications .
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-11H,1H3 |
InChI Key |
PCVCHIVLKSOTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)isoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure. Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency. The choice of solvents and reaction conditions is critical to ensure the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic ring, leading to the formation of nitro or sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitroisoquinoline and sulfonic acid derivatives.
Scientific Research Applications
1-(2-Methylphenyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)isoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Electronic and Optical Properties
- 1-(Thien-2-yl)isoquinoline vs. 1-Phenylisoquinoline: Iridium complexes with 1-(thien-2-yl)isoquinoline ligands exhibit higher absorption coefficients than those with 1-phenylisoquinoline due to enhanced electron delocalization from the thiophene ring. Similarly, the 2-methylphenyl group in 1-(2-Methylphenyl)isoquinoline may alter absorption spectra by introducing steric hindrance or modifying conjugation pathways, though its electron-donating methyl group is less electronically active than thiophene .
- Methoxy-Substituted Derivatives: Isoquinolines with methoxy groups (e.g., 6,7-dimethoxy derivatives) show redshifted absorption in UV-vis spectra due to increased electron density. In contrast, the methyl group in this compound primarily affects steric interactions rather than electronic transitions .
Table 1: Optical Properties of Selected Isoquinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
